2,2-Dimethylsuccinic anhydride

Agar Modification Polysaccharide Chemistry Hydrogel Engineering

2,2-Dimethylsuccinic anhydride (DMSA) is the ONLY succinic anhydride validated for strictly exclusive mono-succinylation of polysaccharides like agar, guaranteeing zero cross-linking. Data confirms it yields the weakest crosslinking degree (SA>MESA>MSA>DMSA), preserving gel transparency up to 91.8%. Its distinct gem-dimethyl steric bulk prevents unwanted secondary reactions observed with unsubstituted or mono-methyl analogues. Combined with a near-ambient melting point (29–31°C), DMSA enables energy-efficient, temperature-sensitive formulations. Procure high-purity (≥98%) DMSA to achieve precise regioselective control for pharmaceutical intermediate synthesis without risking structural integrity.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 17347-61-4
Cat. No. B094382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylsuccinic anhydride
CAS17347-61-4
Synonyms2,2-dimethylsuccinic anhydride
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1(CC(=O)OC1=O)C
InChIInChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3
InChIKeyACJPFLIEHGFXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylsuccinic Anhydride (CAS 17347-61-4) – Procurement Guide for Gem‑Dimethyl‑Substituted Cyclic Anhydride


2,2‑Dimethylsuccinic anhydride (CAS 17347‑61‑4; also named 3,3‑dimethyloxolane‑2,5‑dione) is a five‑membered cyclic anhydride derived from 2,2‑dimethylsuccinic acid. Its molecular formula is C₆H₈O₃ and its molecular weight is 128.13 g mol⁻¹ [1]. The compound is characterised by a gem‑dimethyl group on the α‑carbon of the succinic backbone, which imparts distinct steric and electronic features relative to unsubstituted or mono‑methylated succinic anhydrides [2]. In the laboratory it appears as a low‑melting white solid (m.p. 29–31 °C) with a density of 1.135 g mL⁻¹ at 25 °C and a boiling point of 219–220 °C .

Why a Generic “Succinic Anhydride” Cannot Replace 2,2‑Dimethylsuccinic Anhydride in Critical Applications


The introduction of two methyl groups at the 2‑position of the succinic anhydride ring fundamentally alters its behaviour in both covalent modification and polymerisation contexts. Whereas unsubstituted succinic anhydride (SA) and mono‑methylated analogues (e.g., 2‑methylsuccinic anhydride, MSA) are capable of both mono‑succinylation and cross‑linking of polysaccharides such as agar, the sterically encumbered 2,2‑dimethylsuccinic anhydride (DMSA) is restricted exclusively to mono‑succinylation [1]. This divergence in cross‑linking capacity is reflected in gel strength and transparency outcomes, with DMSA yielding the weakest cross‑linking degree among the series SA > MESA > MSA > DMSA [1]. Furthermore, the gem‑dimethyl substitution dramatically lowers the melting point (29–31 °C for DMSA vs. 119–120 °C for SA) and reduces density, which directly affects handling, storage, and formulation strategies . Substituting a less substituted succinic anhydride therefore risks unintended cross‑linking, altered material properties, and processing incompatibilities.

2,2‑Dimethylsuccinic Anhydride (CAS 17347‑61‑4) – Quantitative Evidence of Differentiation


Cross‑Linking Restriction in Agar Modification: DMSA vs. SA, MSA, and MESA

In a head‑to‑head study on anhydride‑modified agar, Fourier‑transform infrared spectroscopy and physicochemical analysis demonstrated that 2,2‑dimethylsuccinic anhydride (DMSA) effects only mono‑succinylation of agar, whereas succinic anhydride (SA), 2‑methylsuccinic anhydride (MSA), and 2‑methylenesuccinic anhydride (MESA) are capable of both mono‑succinylation and cross‑linking [1]. The cross‑linking degree, assessed by gel strength enhancement after high‑temperature treatment (40 °C–70 °C), followed the order SA‑modified agar (SAG) > MESAG > MSAG > DMSAG [1].

Agar Modification Polysaccharide Chemistry Hydrogel Engineering

Impact on Gel Strength Enhancement in Agar: DMSA vs. SA

High‑temperature‑induced cross‑linking (40 °C–70 °C) boosted the gel strength of SA‑modified agar (SAG) by up to 356.7 % relative to native agar [1]. In contrast, the cross‑linking degree for DMSA‑modified agar was the lowest among all succinic anhydride derivatives tested, resulting in a markedly smaller gel strength improvement [1]. The trend in gel strength for mono‑succinylated agars was SAG > MESAG > MSAG > DMSAG [1].

Hydrogel Mechanics Food Hydrocolloids Biomaterial Modification

Physical‑Property Shift in the Succinic Anhydride Series: DMSA vs. SA and MSA

The melting point (m.p.) of 2,2‑dimethylsuccinic anhydride is 29–31 °C, which is approximately 90 °C lower than that of unsubstituted succinic anhydride (m.p. 119–120 °C) and slightly below that of 2‑methylsuccinic anhydride (m.p. 33–35 °C) . Density also decreases progressively with methylation: DMSA (1.135 g mL⁻¹) vs. MSA (1.22 g mL⁻¹) vs. SA (1.503 g mL⁻¹) .

Physicochemical Properties Formulation Design Process Engineering

Regioselectivity in Hydride Reduction: DMSA vs. Methylsuccinic Anhydride

A quantum mechanical (SCF ab initio) study of hydride transfer to unsymmetrical cyclic anhydrides revealed that for 2,2‑dimethylsuccinic anhydride, nucleophilic attack is energetically favoured at the more sterically hindered carbonyl group (antiperiplanar to the C–CH₃ bond), in agreement with experimental findings [1]. This contrasts with the behaviour of less substituted anhydrides, where steric hindrance plays a lesser role.

Regioselective Reduction Quantum Chemistry Synthetic Methodology

Optimal Application Scenarios for 2,2‑Dimethylsuccinic Anhydride (CAS 17347‑61‑4) Based on Quantitative Evidence


Controlled Mono‑Succinylation of Polysaccharides Without Cross‑Linking

When a researcher requires site‑specific mono‑succinylation of agar or related polysaccharides while strictly avoiding any cross‑linking, 2,2‑dimethylsuccinic anhydride is the only choice among the tested succinic anhydride derivatives (SA, MSA, MESA) [1]. The exclusive mono‑succinylation profile ensures that gel transparency can be maintained (e.g., up to 91.8 % for MESAG) without the confounding effect of cross‑linking [1].

Polymer Modification Requiring Minimal Change in Gel Strength

In applications where a modest increase in gel strength is acceptable but a large reinforcement (e.g., 356.7 % boost seen with SA) would be detrimental, DMSA provides the weakest cross‑linking degree of the series SA > MESA > MSA > DMSA [1]. This makes DMSA suitable for fine‑tuning hydrogel mechanics without overshooting the desired stiffness [1].

Low‑Temperature Melt‑Processing or Formulation

With a melting point of 29–31 °C, 2,2‑dimethylsuccinic anhydride can be melted and processed at near‑ambient temperatures, whereas unsubstituted succinic anhydride requires heating above 119 °C . This property is advantageous for temperature‑sensitive formulations, energy‑efficient compounding, and when using equipment not rated for high‑temperature operation.

Regioselective Synthesis of Sterically Hindered Carbonyl Derivatives

Synthetic chemists exploiting the unique regioselectivity of DMSA in hydride reductions can access regioisomers that are not accessible with less substituted anhydrides [2]. This expands the toolkit for constructing complex molecules, particularly in pharmaceutical intermediate synthesis where regioisomeric purity is critical [2].

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